

# Structural Elucidation of Methoxycoronarin D: An In-depth NMR Analysis

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## Compound of Interest

Compound Name: *Methoxycoronarin D*

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This technical guide provides a comprehensive overview of the structural elucidation of **Methoxycoronarin D**, a labdane-type diterpenoid, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The following sections detail the experimental protocols, present a thorough analysis of the NMR data, and visualize the key structural correlations that were instrumental in confirming its molecular architecture. The data presented is based on the analysis of a closely related compound, coronarin D methyl ether, which is considered structurally analogous to **Methoxycoronarin D**.

## Experimental Protocols

The structural determination of **Methoxycoronarin D** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are representative of the methods used for acquiring high-resolution NMR data for this class of compounds.

### 1.1. Sample Preparation

A purified sample of the compound (typically 1-5 mg) was dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

### 1.2. NMR Data Acquisition

All NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The standard suite of experiments included:

- $^1\text{H}$  NMR (Proton NMR): To identify the number and types of protons in the molecule.
- $^{13}\text{C}$  NMR (Carbon NMR): To determine the number and types of carbon atoms.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, typically through two or three bonds.
- $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
- $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

The specific parameters for each experiment, such as pulse sequences, acquisition times, and spectral widths, were optimized to ensure high-quality data.

## NMR Data Presentation

The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data obtained for coronarin D methyl ether, a compound closely related to **Methoxycoronarin D**. The data reveals the presence of a C-15 epimeric mixture.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (CDCl<sub>3</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
H-1'a	2.64	dd	16.0, 7.2
H-1'b	2.85	dd	16.0, 6.4
OMe-2'	3.72	s	
OMe-15	3.52/3.53	s	

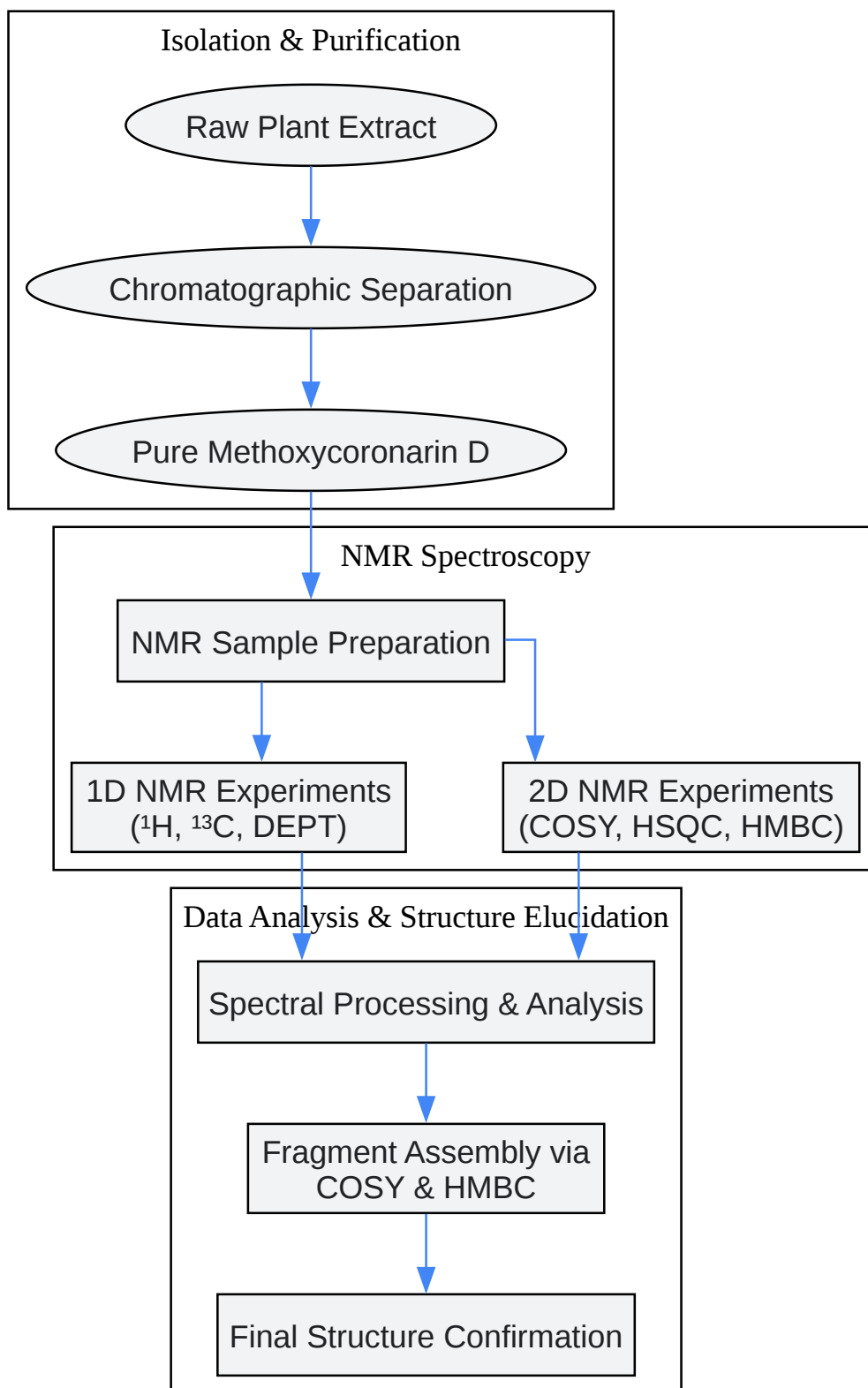
Table 2:  $^{13}\text{C}$  NMR Chemical Shift Data ( $\text{CDCl}_3$ )

Position	$\delta$ C (ppm)
C-1'	40.6
OMe	52.0
C-2'	170.0
OMe-15	56.54
C-7	37.74/37.76
C-8	148.03/148.06
C-9	56.12/56.15
C-10	39.40/39.41
C-12	143.16/143.18
C-14	31.3
C-15	73.0
C-17	107.36/107.43

## Visualization of Experimental Workflows and Structural Correlations

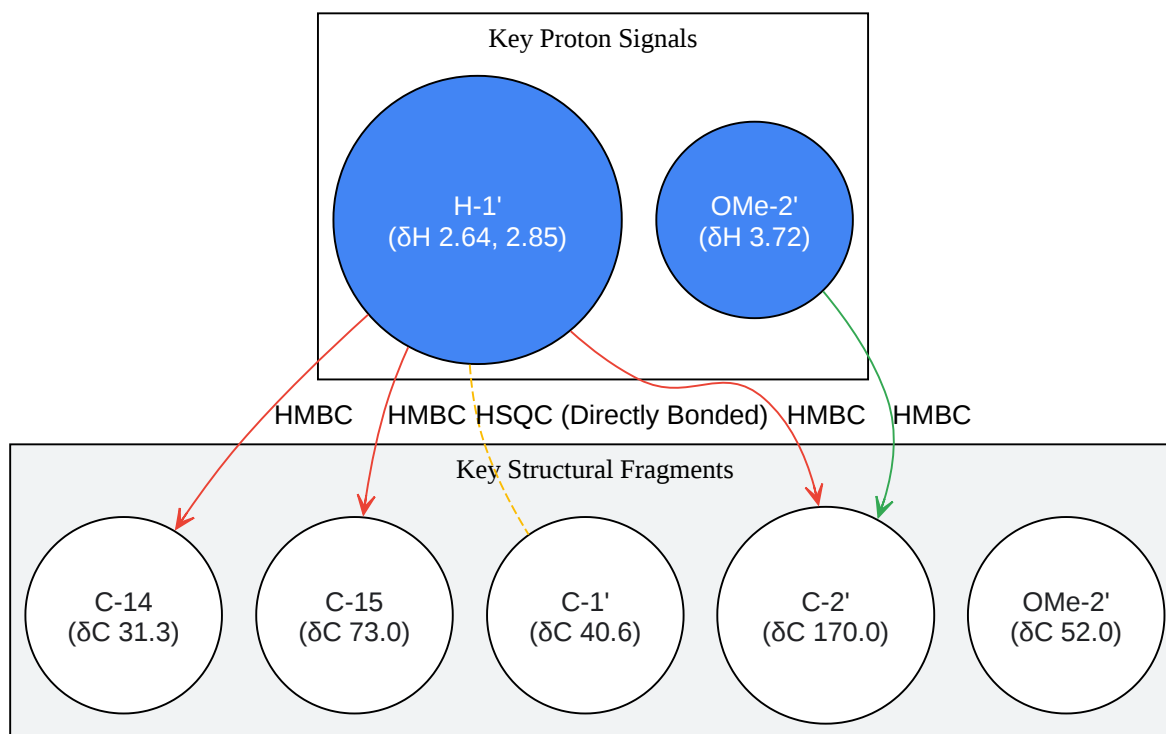
The following diagrams, generated using Graphviz, illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations that were pivotal in piecing

together the molecular structure of **Methoxycoronarin D**.



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Caption: Workflow for the isolation and structural elucidation of **Methoxycoronarin D**.



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Caption: Key HMBC correlations confirming the connectivity around the C-15 side chain.

## Interpretation of NMR Data

The  $^1\text{H}$  NMR spectrum of **Methoxycoronarin D** is characterized by the presence of key signals corresponding to the methoxy groups and the protons adjacent to the carbonyl function.[1] The  $^{13}\text{C}$  NMR spectrum, in conjunction with DEPT-135 data, confirmed the presence of the carbonyl carbon of the ester and the carbon bearing the methoxy group. The observation of duplicated signals for several carbons (C-7, C-8, C-9, C-10, C-12, and C-17) is indicative of a C-15 epimeric mixture, a common feature in labdane diterpenes of this type.[1]

The 2D NMR data was crucial for assembling the complete structure. The  $^1\text{H}$ - $^1\text{H}$  COSY spectrum revealed the proton-proton coupling networks within the molecule, allowing for the tracing of the spin systems. The HSQC spectrum provided the direct one-bond correlations between protons and their attached carbons, confirming the assignments made from the 1D spectra.

The most critical information for establishing the overall carbon skeleton and the position of the methoxycarbonylmethyl group came from the HMBC spectrum. Key HMBC correlations were observed from the protons at H-1' ( $\delta\text{H}$  2.64 and 2.85) to the carbons C-14 ( $\delta\text{C}$  31.3), C-15 ( $\delta\text{C}$  73.0), and the carbonyl carbon C-2' ( $\delta\text{C}$  170.0).<sup>[1]</sup> Furthermore, a strong correlation was observed between the methoxy protons ( $\delta\text{H}$  3.72) and the carbonyl carbon C-2' ( $\delta\text{C}$  170.0), unequivocally placing the methoxy group as part of the methyl ester.<sup>[1]</sup> These long-range correlations are visualized in the diagram above and were instrumental in confirming the structure of **Methoxycoronarin D**.

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## References

- 1. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
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